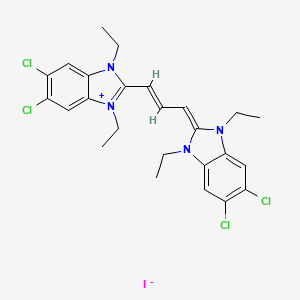
JC-1
描述
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is a chemical compound widely known for its application as a fluorescent dye. It is commonly used in biological research to measure mitochondrial membrane potential. The compound exhibits unique fluorescence properties, making it an essential tool in various scientific studies .
科学研究应用
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is extensively used in scientific research, particularly in:
Chemistry: It serves as a fluorescent probe in various chemical assays.
Industry: The compound is used in the manufacturing of diagnostic kits and other research tools.
作用机制
Target of Action
JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and apoptosis .
Mode of Action
This compound is a cationic dye that accumulates in energized mitochondria . It exists in two forms: a monomer at low concentrations and J-aggregates at higher concentrations . The monomeric form of this compound exhibits green fluorescence, while the J-aggregate form exhibits red fluorescence . The shift from green to red fluorescence is potential-dependent, indicating changes in the mitochondrial membrane potential .
Biochemical Pathways
This compound is widely used in apoptosis studies to monitor mitochondrial health . A distinctive feature of the early stages of programmed cell death (apoptosis) is the disruption of active mitochondria, which includes changes in the membrane potential . The changes in membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), allowing passage of ions and small molecules . This leads to the decoupling of the respiratory chain and the release of cytochrome c into the cytosol .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its membrane-permeant nature . This allows it to accumulate in the electronegative interior of the mitochondrion . .
Result of Action
The result of this compound’s action is a visual representation of the mitochondrial membrane potential . In healthy cells, this compound accumulates in the mitochondria as J-aggregates, exhibiting red fluorescence . In apoptotic or unhealthy cells, where the mitochondrial membrane potential is low, this compound exists as a monomer, exhibiting green fluorescence . Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, this compound can solidify at lower temperatures, and it is recommended to use a water bath at 20-25°C to dissolve it completely . Furthermore, the concentration of this compound in the mitochondria can be influenced by the mitochondrial membrane potential, which can be affected by various environmental factors .
生化分析
Biochemical Properties
JC-1 exhibits potential-dependent accumulation in mitochondria . In low concentrations, this compound exists predominantly as a monomer that yields green fluorescence . At higher concentrations or potentials, this compound forms red fluorescent “J-aggregates” within the mitochondria . This unique property allows this compound to serve as an indicator of mitochondrial membrane potential .
Cellular Effects
This compound is used in apoptosis studies to monitor mitochondrial health . Changes in the mitochondrial membrane potential, which can occur during the early stages of programmed cell death, are indicated by a decrease in the red/green fluorescence intensity ratio . This is due to the disruption of active mitochondria, including changes in the membrane potential and alterations to the oxidation–reduction potential of the mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves its potential-dependent accumulation in mitochondria . At higher concentrations or potentials, this compound forms red fluorescent “J-aggregates” within the mitochondria . These J-aggregates exhibit a broad excitation spectrum and an emission maximum at 590 nm . The formation of these aggregates and the resulting shift in fluorescence is indicative of the mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed through changes in fluorescence. As the mitochondrial membrane potential changes, the ratio of red to green fluorescence also changes . This allows researchers to monitor the health of mitochondria over time .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models were not found in the search results, it is generally understood that the concentration of this compound used can influence the formation of J-aggregates and thus the resulting fluorescence .
Metabolic Pathways
This compound is primarily involved in the metabolic pathways of the mitochondria . It is used to monitor the mitochondrial membrane potential, which is a crucial aspect of mitochondrial metabolism .
Transport and Distribution
This compound is a membrane-permeant dye, allowing it to be transported across cell membranes and accumulate in the mitochondria . The distribution of this compound within cells is largely dependent on the mitochondrial membrane potential .
Subcellular Localization
This compound is known to be localized exclusively in mitochondria, particularly under physiological conditions characterized by sufficient mitochondrial membrane potential . The accumulation of this compound in mitochondria leads to the formation of J-aggregates, which yield a red fluorescence .
准备方法
The synthesis of 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide involves several steps. The primary synthetic route includes the reaction of 1,1’,3,3’-tetraethyl-5,5’,6,6’-tetrachlorobenzimidazole with an appropriate iodide source under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is conducted at room temperature . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands. The compound is then purified and crystallized to achieve the desired purity levels .
化学反应分析
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the compound’s structure, affecting its fluorescence properties.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
相似化合物的比较
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide is unique due to its specific fluorescence properties and ability to measure mitochondrial membrane potential accurately. Similar compounds include:
5,5’,6,6’-Tetrachloro-1,1’,3,3’-tetraethylbenzimidazolocarbocyanine iodide: Another fluorescent dye with similar applications.
Rhodamine 123: A fluorescent dye used for mitochondrial staining but with different fluorescence characteristics.
MitoTracker dyes: A series of dyes used for mitochondrial labeling with varying properties and applications.
These comparisons highlight the unique advantages of 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide in specific research applications.
属性
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


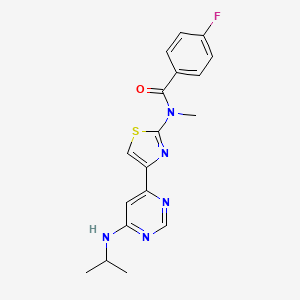

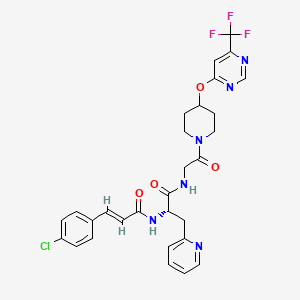
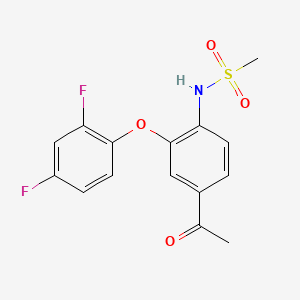
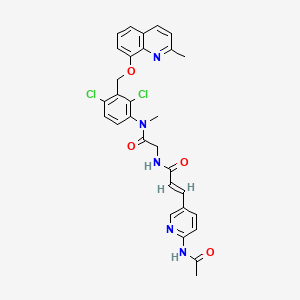
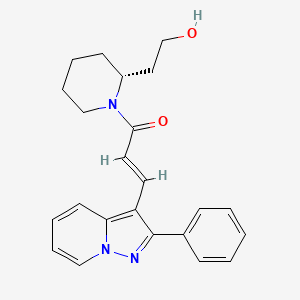
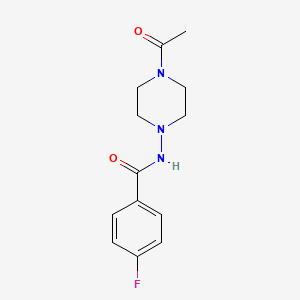
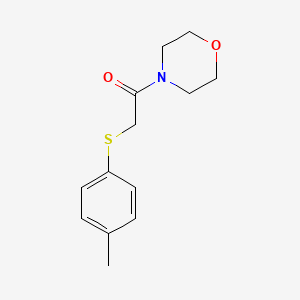

![(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)
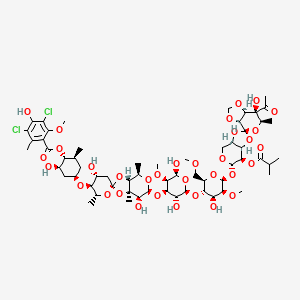


![1-(6-Ethoxybenzo[d]thiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B1672758.png)
